2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide
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Overview
Description
2,3-Diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide typically involves the condensation of 2,3-diphenylquinoxaline with 1-phenylethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
2,3-Diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to interact with DNA, proteins, and other biomolecules, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: A precursor in the synthesis of 2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide.
Quinoxaline-2-carboxamide: Another quinoxaline derivative with similar biological activities.
N-Phenylquinoxaline:
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological and chemical properties. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
7047-07-6 |
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Molecular Formula |
C29H23N3O |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C29H23N3O/c1-20(21-11-5-2-6-12-21)30-29(33)24-17-18-25-26(19-24)32-28(23-15-9-4-10-16-23)27(31-25)22-13-7-3-8-14-22/h2-20H,1H3,(H,30,33) |
InChI Key |
XZHJBLCQKAQREB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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